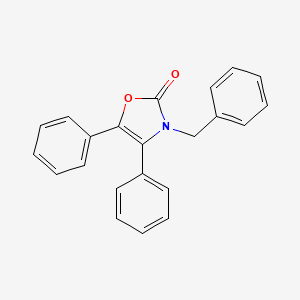![molecular formula C15H16N4O2 B14516719 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 62738-54-9](/img/structure/B14516719.png)
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, such as a substituted pyrimidine or pyrazine. Key steps may include:
Nucleophilic substitution: Introduction of methyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the bicyclic pteridine structure via cyclization reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of certain atoms or groups within the molecule with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
科学的研究の応用
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role as an enzyme cofactor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its unique structure allows it to bind to specific sites on target proteins, influencing their function and activity .
類似化合物との比較
Similar Compounds
Pterin: A related compound with a similar bicyclic structure but different substituents.
Tetrahydrobiopterin: A reduced form of pterin with significant biological roles.
Lumazine: Another pteridine derivative with distinct chemical properties.
Uniqueness
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its multiple methyl groups and fused benzene ring, which confer unique chemical and biological properties.
特性
CAS番号 |
62738-54-9 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
1,3,7,8,9-pentamethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-7-6-10-11(9(3)8(7)2)17-13-12(16-10)14(20)19(5)15(21)18(13)4/h6H,1-5H3 |
InChIキー |
YXNKHPNEUMPKFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


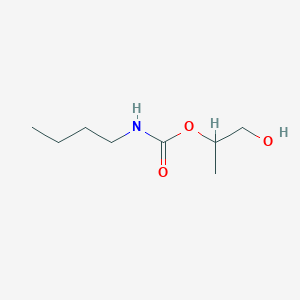
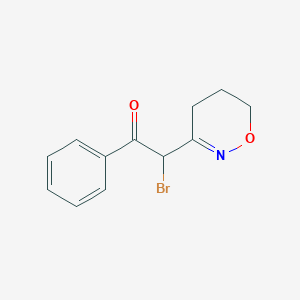
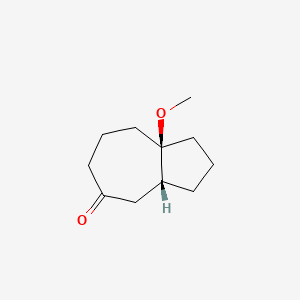
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)



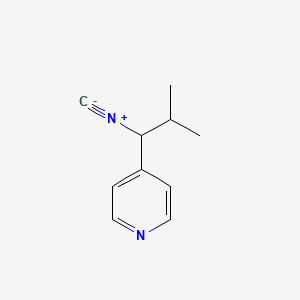
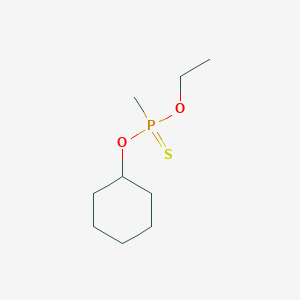

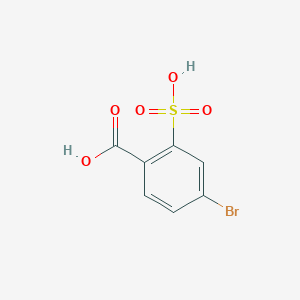
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
